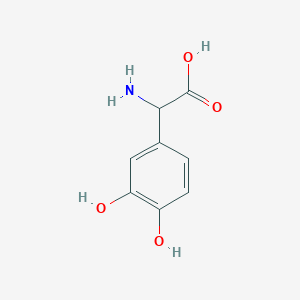

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid

Vue d'ensemble

Description

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Amino-2-(3,4-dihydroxyphenyl)acetic acid (also known as DOPAC derivative) is an amino acid derivative with significant implications in neurochemistry and potential therapeutic applications. This compound is structurally related to dopamine and its metabolites, particularly 3,4-dihydroxyphenylacetic acid (DOPAC), suggesting its involvement in critical biochemical pathways associated with neurotransmitter metabolism and oxidative stress responses.

- Molecular Formula : C₈H₉NO₄

- Molecular Weight : 183.16 g/mol

- Structure : Contains two hydroxyl groups on the aromatic ring, contributing to its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role in dopamine metabolism and its antioxidant properties. Key areas of research include:

Neurochemistry

- Dopamine Metabolism : This compound is recognized as a metabolite of DOPAC, which is crucial in the degradation pathways of dopamine, implicating it in neurodegenerative diseases such as Parkinson's disease.

- Oxidative Stress Protection : Its antioxidant properties have been shown to protect neuronal cells from oxidative damage, which is a significant factor in neurodegenerative conditions.

Antidiabetic Potential

Recent studies indicate that derivatives of 3,4-dihydroxyphenylacetic acid can enhance glucose-stimulated insulin secretion in pancreatic islets. This suggests that this compound may also have implications for managing diabetes by modulating insulin release .

The biological effects of this compound can be attributed to its interaction with various biochemical pathways:

- Interaction with Enzymes : It may influence mitochondrial respiration and interact with nitric oxide synthase, impacting neurotransmitter dynamics and cellular respiration.

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.

Comparative Analysis

The following table compares this compound with related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,4-Dihydroxyphenylacetic acid | Contains two hydroxyl groups on the ring | Direct metabolite of dopamine |

| Dopamine | Catecholamine structure | Neurotransmitter with broader physiological roles |

| Tyrosine | Precursor to dopamine | Amino acid precursor to catecholamines |

| Homovanillic acid | Metabolite of dopamine degradation | End product of dopamine metabolism |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound could mitigate neuronal damage induced by oxidative stress in vitro. This was evidenced by reduced cell death rates in cultures exposed to neurotoxic agents.

- Diabetes Management : Research indicated that this compound enhances insulin secretion from isolated rat pancreatic islets when stimulated by glucose. This effect could provide a basis for developing new antidiabetic therapies targeting glucose metabolism and insulin release mechanisms .

- Antioxidant Properties : In experimental models, the compound exhibited a significant reduction in markers of oxidative stress and inflammation within neuronal tissues, suggesting potential therapeutic applications for neurodegenerative diseases .

Propriétés

IUPAC Name |

2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937079 | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-62-5, 16534-84-2 | |

| Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.